N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide
Description
Properties
CAS No. |
834912-20-8 |
|---|---|
Molecular Formula |
C27H31NO2S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[4-(1,2-diphenyloct-1-enyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C27H31NO2S/c1-3-4-5-12-17-26(22-13-8-6-9-14-22)27(23-15-10-7-11-16-23)24-18-20-25(21-19-24)28-31(2,29)30/h6-11,13-16,18-21,28H,3-5,12,17H2,1-2H3 |
InChI Key |
ZUYRLXUNPGJIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated Pharmaceuticals ()
The deuterated compound N-[4-[1-Hydroxy-2-[(1-methylethyl-d6)amino]ethyl]phenyl]methanesulfonamide Hydrochloride (Betapace-d6) shares a methanesulfonamide core but differs in substituents:
- Key features: Deuteration at the isopropylamino group enhances metabolic stability compared to non-deuterated analogs .
- Comparison : Unlike the target compound, Betapace-d6 is a β-blocker with a hydroxyethylamine side chain, tailored for cardiovascular applications. The diphenyloctene group in the query compound would likely alter bioavailability and receptor interactions.
Sulfentrazone Metabolites ()
The metabolites 3-desmethyl sulfentrazone (DMS) and 3-hydroxymethyl sulfentrazone (HMS) are herbicidal derivatives with methanesulfonamide groups. Their structures include:
- DMS : A dichlorophenyl-triazolone backbone .
- HMS : A hydroxymethyl modification on the triazolone ring .
- Comparison : Both metabolites lack the extended alkenyl-diphenyl substituent of the query compound, which would reduce lipophilicity and alter environmental persistence.
Pesticide Chemicals ()
Compounds like tolylfluanid and dichlofluanid incorporate sulfonamide groups but are structurally distinct:
- Tolyfluanid: Contains dichloro-fluoro and dimethylamino-sulfonyl groups, optimized for fungicidal activity .
- Key difference : The query compound’s diphenyloctene chain would likely hinder its mobility in biological systems compared to these smaller agrochemicals.
Biological Activity
N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide (CAS No. 834912-18-4) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23NO2S, with a molecular weight of 377.5 g/mol. The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a diphenylbutene moiety.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound demonstrated significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The biological activity of this compound was tested against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
The compound exhibited varying degrees of antibacterial activity, with the lowest MIC observed against Staphylococcus aureus.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, which may contribute to its antimicrobial activity.
Case Studies
A notable case study involved the synthesis and evaluation of this compound in a series of preclinical trials aimed at assessing its therapeutic efficacy in cancer models. The results indicated that the compound not only inhibited tumor growth but also induced apoptosis in cancer cells.
Case Study Summary:
- Objective: Evaluate anticancer efficacy in vivo.
- Model: Xenograft model using MCF-7 cells.
- Findings: Significant reduction in tumor volume compared to control (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
